![molecular formula C12H8Br2 B048405 4,4'-Dibromobiphenyl CAS No. 92-86-4](/img/structure/B48405.png)
4,4'-Dibromobiphenyl
Overview
Description
4,4’-Dibromobiphenyl is commonly used as fire retardants and plasticizers. It also has applications in gas chromatography and liquid chromatography analysis .
Synthesis Analysis
4,4’-Dibromobiphenyl can be synthesized by actively brominating biphenyl in a reaction medium containing at least one strong acid having a pKa of at most 4, such as a carboxylic or sulfonic acid . Another method involves selective metalation of dibromobenzene with tributylmagnesate .Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobiphenyl can be represented by the linear formula BrC6H4C6H4Br .Chemical Reactions Analysis
The degradation of 4,4’-Dibromobiphenyl through a photoelectrocatalytic process has been studied . The π-electron density of the aromatic ligand serves as the coordination site in the formation of a new complex of trinuclear silver (I) pyrazolate macrocycle .Physical And Chemical Properties Analysis
4,4’-Dibromobiphenyl has a molecular weight of 312.00, a boiling point of 355-360 °C, and a melting point of 163-165 °C . Its density is 1.7±0.1 g/cm3, and it has a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Environmental Monitoring
4,4’-Dibromobiphenyl: is a persistent organic pollutant and is monitored due to its potential environmental impact. It’s used as a marker in environmental studies to track pollution levels and study the distribution of brominated flame retardants in ecosystems .
Electrochemical Sensing
Researchers have developed an electrochemical sensor using a molecularly imprinted polymerized ionic liquid film with 4,4’-Dibromobiphenyl as a template. This sensor exhibits high selectivity and sensitivity for detecting trace amounts of the compound in soil samples, which is crucial for environmental safety assessments .
Flame Retardancy Analysis
As a brominated flame retardant, 4,4’-Dibromobiphenyl is studied for its efficiency in preventing fires in various materials, including plastics, textiles, and electronic products. Research in this field focuses on improving safety standards and developing new materials with enhanced flame retardant properties .
Analytical Chemistry
In analytical chemistry, 4,4’-Dibromobiphenyl is utilized as a standard in gas chromatography and liquid chromatography analyses. It helps in the calibration of instruments and validation of analytical methods for accurate measurement of brominated compounds .
Material Science
The compound is used in the synthesis of novel materials. For example, it has been used to prepare 3,7-dibromodibenzothiophene-5-dioxide and 4,4’-Dibromobiphenyl-3-sulfonic acid , which are intermediates in the production of advanced materials with potential applications in electronics and photonics .
Safety and Hazards
Future Directions
The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .
Mechanism of Action
Target of Action
The primary target of 4,4’-Dibromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of AhR by 4,4’-Dibromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The predominant interaction involves the AhR, leading to the transcriptional upregulation of genes and affecting various processes .
Pharmacokinetics
As a polybrominated biphenyl, it is likely to have low water solubility . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of AhR by 4,4’-Dibromobiphenyl leads to the transcriptional upregulation of various genes . This can result in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The specific molecular and cellular effects would depend on the specific genes that are upregulated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromobiphenyl. For instance, the presence of copper ions can enhance the water solubility of 4,4’-dibromodiphenyl ethers . Additionally, the degradation of 4,4’-dibromobiphenyl can occur through a photoelectrocatalytic process .
properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059072 | |
Record name | 4,4'-dibromo-1,1'-Biphenyl | |
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Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dibromobiphenyl | |
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Vapor Pressure |
0.0000246 [mmHg] | |
Record name | 4,4'-Dibromobiphenyl | |
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Product Name |
4,4'-Dibromobiphenyl | |
CAS RN |
92-86-4 | |
Record name | 4,4′-Dibromobiphenyl | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=92-86-4 | |
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Record name | 4,4'-Dibromobiphenyl | |
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Record name | 4,4'-DIBROMOBIPHENYL | |
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Record name | 1,1'-Biphenyl, 4,4'-dibromo- | |
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Record name | 4,4'-dibromo-1,1'-Biphenyl | |
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Record name | 4,4'-dibromobiphenyl | |
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Record name | 4,4'-DIBROMOBIPHENYL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-dibromobiphenyl?
A1: 4,4'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol.
Q2: What are the main spectroscopic techniques used to characterize 4,4'-dibromobiphenyl?
A2: Researchers commonly employ gas chromatography-mass spectrometry (GC-MS) to identify and quantify 4,4'-dibromobiphenyl and its metabolites. NMR spectroscopy is also utilized to confirm the structure and purity of synthesized 4,4'-dibromobiphenyl.
Q3: Can you describe a common method for synthesizing 4,4'-dibromobiphenyl?
A3: One common method involves reacting biphenyl with bromine in a solvent mixture of water and glacial acetic acid. This reaction is typically carried out in the presence of an oxidant and an auxiliary oxidant under heating. The resulting 4,4'-dibromobiphenyl can then be purified by methods like methanol leaching and drying.
Q4: What are some applications of 4,4'-dibromobiphenyl in material science?
A4: 4,4'-Dibromobiphenyl is a valuable building block in the synthesis of various polymers, including poly(arylene sulfide)s, polytriarylamines, and conjugated polymers incorporating thiophene units. These polymers find applications in diverse fields like electronics and optoelectronics.
Q5: How does 4,4'-dibromobiphenyl contribute to the properties of copolymers?
A5: Incorporating 4,4'-dibromobiphenyl into copolymers can influence their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers containing both p-phenylene sulfide and biphenylene sulfide units, synthesized with 4,4'-dibromobiphenyl, exhibit altered Tg and Tm compared to homopolymers.
Q6: Has 4,4'-dibromobiphenyl been explored in catalytic applications?
A6: While 4,4'-dibromobiphenyl itself might not be directly used as a catalyst, its degradation has been studied in the context of catalytic oxidation. Research has explored the use of catalysts like Mn-Co-Ce complex oxides to degrade 4,4'-dibromobiphenyl in subcritical water.
Q7: Are there any computational studies on 4,4'-dibromobiphenyl?
A7: Yes, computational studies have investigated the adiabatic molecular alignment of 4,4'-dibromobiphenyl using laser pulses. These studies employed Coulomb explosion imaging to analyze the molecular orientation achieved.
Q8: What are the environmental concerns associated with 4,4'-dibromobiphenyl?
A8: 4,4'-dibromobiphenyl is considered a persistent organic pollutant (POP). Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity.
Q9: How is 4,4'-dibromobiphenyl degraded in the environment?
A9: Several methods have been explored for the degradation of 4,4'-dibromobiphenyl, including photo-degradation, catalytic subcritical water oxidation, and photoelectrocatalytic degradation using TiO2 nanotube arrays.
Q10: What factors influence the degradation of 4,4'-dibromobiphenyl?
A10: Factors such as light intensity, dissolved oxygen, pH, presence of catalysts (e.g., Mn-Co-Ce oxides), and the use of additives like hydrogen peroxide can influence the degradation rate and efficiency of 4,4'-dibromobiphenyl. , ,
Q11: Has 4,4'-dibromobiphenyl been used in analytical chemistry?
A11: Yes, 4,4'-dibromobiphenyl is employed as an internal standard in analytical techniques like gas chromatography to estimate the concentration of organic compounds leached from pharmaceutical packaging.
Q12: Are there any known crystallographic studies on 4,4'-dibromobiphenyl?
A12: Crystallographic studies have determined the crystal structure of 4,4'-dibromobiphenyl, revealing its molecular geometry and packing arrangement in the solid state. ,
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